molecular formula C14H18N2O3 B2744871 N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide CAS No. 2411244-99-8

N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide

Cat. No. B2744871
M. Wt: 262.309
InChI Key: CHNPBYZBSQLAMB-UHFFFAOYSA-N
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Description

“N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it seems to be related to "[2-(oxan-4-yloxy)pyridin-4-yl]methanamine"1, which has a molecular weight of 208.261. This compound is an oil at room temperature1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions2. However, the specific synthesis process for “N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” is not readily available in the current literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy3. However, the specific molecular structure of “N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” is not readily available in the current literature.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP4. However, the specific chemical reactions involving “N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” are not readily available in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “[2-(oxan-4-yloxy)pyridin-4-yl]methanamine” is an oil at room temperature1. However, the specific physical and chemical properties of “N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” are not readily available in the current literature.


Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, “[2-(oxan-4-yloxy)pyridin-4-yl]methanamine” has hazard statements H302, H315, H318, H3351. However, the specific safety and hazards of “N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” are not readily available in the current literature.


Future Directions

The future directions for the study of similar compounds have been suggested. For instance, the potential use of these materials in non-linear optics has been proposed5. However, the specific future directions for the study of “N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide” are not readily available in the current literature.


properties

IUPAC Name

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-13(17)16-10-11-3-6-15-14(9-11)19-12-4-7-18-8-5-12/h2-3,6,9,12H,1,4-5,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNPBYZBSQLAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide

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